3-(Tributylstannyl)propanamide
Overview
Description
3-(Tributylstannyl)propanamide is an organotin compound with the molecular formula C15H33NOSn. It is characterized by the presence of a tributylstannyl group attached to a propanamide backbone. Organotin compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Tributylstannyl)propanamide can be synthesized through various methods. One common approach involves the reaction of tributylstannyl chloride with propanamide in the presence of a base such as triethylamine. The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under an argon atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Tributylstannyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tributylstannyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different organotin derivatives.
Coupling Reactions: It is often used in Stille coupling reactions to form carbon-carbon bonds with organic halides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydride.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Coupling Reactions: Palladium catalysts are commonly employed in Stille coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Stille coupling reactions typically yield substituted alkenes or alkynes.
Scientific Research Applications
3-(Tributylstannyl)propanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Tributylstannyl)propanamide involves its interaction with molecular targets through its organotin moiety. It can form complexes with proteins and enzymes, thereby inhibiting their activity. This interaction is often mediated by the formation of covalent bonds between the tin atom and sulfur or nitrogen atoms in the target molecules . Additionally, it can generate reactive oxygen species, contributing to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Tributyltin Chloride: Similar in structure but with a chloride group instead of a propanamide group.
Tributyltin Hydride: Contains a hydride group and is commonly used as a reducing agent.
Tributyltin Oxide: Known for its use as a biocide and antifouling agent.
Uniqueness
3-(Tributylstannyl)propanamide is unique due to its combination of a tributylstannyl group with a propanamide backbone, which imparts distinct reactivity and potential biological activity
Properties
IUPAC Name |
3-tributylstannylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H6NO.Sn/c3*1-3-4-2;1-2-3(4)5;/h3*1,3-4H2,2H3;1-2H2,(H2,4,5); | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USDFUMBFQZVUGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33NOSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60310470 | |
Record name | 3-(Tributylstannyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60310470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51283-50-2 | |
Record name | NSC227352 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227352 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Tributylstannyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60310470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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